Boc-D-Pen(Npys)-OH

Catalog No.
S899836
CAS No.
153815-23-7
M.F
C35H36N2O3
M. Wt
532.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Pen(Npys)-OH

CAS Number

153815-23-7

Product Name

Boc-D-Pen(Npys)-OH

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid

Molecular Formula

C35H36N2O3

Molecular Weight

532.7 g/mol

InChI

InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1

InChI Key

JWSLJRLYRJFSCH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-]

Synonyms

NSC706737;5-tert-Butyl-9-methyl-2-(4-phenoxyphenyl)-3b,4,5,6,7,7a,12,12b-octahydrobenzo[c]pyrrolo[3,4-a]carbazole-1,3(2H,3aH)-dione;AC1L9FHR;CHEMBL2007303;CTK6C0341;NSC-706737;NCI60_037971;tert-butyl-methyl-(4-phenoxyphenyl)[?]dione

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C4CCC(CC4C5C3C(=O)N(C5=O)C6=CC=C(C=C6)OC7=CC=CC=C7)C(C)(C)C

Boc-D-Pen(Npys)-OH, or N-Boc-D-Penicillamine (Npys) ester, is a synthetic compound derived from the amino acid D-penicillamine. It features a tert-Butyloxycarbonyl (Boc) protecting group attached to the amine functionality of D-penicillamine, which is essential for its application in peptide synthesis and other

The specific mechanism of action of Boc-D-Pen(Npys)-OH is not well documented as it is a building block for peptides. Its role lies in contributing the D-penicillamine unit with its unique chemical properties (amine, carboxylic acid, thiol) to the overall function of the final peptide product [].

  • Wear gloves and protective eyewear when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to appropriate laboratory safety protocols.
  • Boc (t-butyloxycarbonyl): This group is a protecting group commonly used in peptide synthesis to prevent unwanted reactions of the N-terminus (amino group) of an amino acid.
  • D-Penicillamine (D-Pen): This is a non-proteinogenic amino acid, meaning it is not typically found in naturally occurring proteins. However, it possesses unique properties with various research applications.
  • (4-nitrophenyl) ester (Npys): This group serves as a leaving group in chemical reactions, allowing for the attachment of Boc-D-Pen to other molecules.

Potential Research Applications

While specific research using Boc-D-Pen(Npys)-OH is limited, its structure suggests potential applications in various fields:

  • Peptide Synthesis: The presence of the Boc protecting group and the (4-nitrophenyl) ester functionality allows Boc-D-Pen(Npys)-OH to act as a building block in the synthesis of peptides containing D-Penicillamine. These peptides could be used for various purposes, such as studying protein-protein interactions or developing novel therapeutic agents.
  • Drug Conjugate Development: The D-Penicillamine moiety in Boc-D-Pen(Npys)-OH can chelate (bind) to metal ions, a property exploited in the development of chelator-based drugs. By attaching a drug molecule to Boc-D-Pen(Npys)-OH, researchers could potentially create a targeted drug delivery system, where the drug is released upon binding to a specific metal ion in the body.
  • Chemical Biology Studies: The unique properties of D-Penicillamine, including its ability to scavenge free radicals and interact with various biomolecules, make Boc-D-Pen(Npys)-OH a potential tool for studying various biological processes. Researchers could use it to probe protein function, investigate cellular signaling pathways, or develop new tools for studying cellular environments.

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid. This reaction is crucial for activating the amine for subsequent coupling reactions.
  • Coupling Reactions: This compound can form peptide bonds with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. These reactions are fundamental in peptide synthesis.
  • Substitution Reactions: The Npys group can undergo substitution reactions, allowing for the introduction of various functional groups, enhancing the compound's versatility in synthetic applications.

The synthesis of Boc-D-Pen(Npys)-OH typically involves several steps:

  • Protection of D-Penicillamine: The amino group of D-penicillamine is protected using the Boc group.
  • Introduction of Npys Group: The Npys (N-pyridylsulfenyl) group is introduced through a coupling reaction with appropriate reagents.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and yield.

These steps often require specific reagents and conditions to optimize the reaction efficiency and minimize side products.

Boc-D-Pen(Npys)-OH finds applications across various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing complex peptides and proteins.
  • Drug Development: Its unique structure makes it a candidate for designing peptide-based therapeutics.
  • Bioconjugation: The compound can be used to attach peptides to other biomolecules, aiding in studies related to protein-protein interactions.
  • Material Science: It has potential applications in developing peptide-based materials with specialized properties .

Research into the interaction studies involving Boc-D-Pen(Npys)-OH focuses on its ability to form complexes with various biomolecules. While specific studies are sparse, its chelating properties suggest that it may interact with metal ions and proteins, influencing biochemical pathways. Further investigation into these interactions could provide insights into its potential therapeutic applications.

Boc-D-Pen(Npys)-OH can be compared with several similar compounds, highlighting its unique features:

Compound NameStructure/Functional GroupsUnique Features
Boc-D-PenicillamineContains a Boc protecting groupKnown for metal chelation properties
Boc-D-Pen(Z)-OHContains a benzyloxycarbonyl protecting groupDifferent protective group; may affect reactivity
Boc-D-Pen(Fmoc)-OHContains a fluorenylmethyloxycarbonyl groupOffers different deprotection conditions
Boc-D-Pen(OMe)-OHFeatures a methoxy protective groupVaries in stability and reactivity compared to Npys

The uniqueness of Boc-D-Pen(Npys)-OH lies in its specific combination of the Boc protecting group and the Npys moiety, which enhances its utility in peptide synthesis and potential therapeutic applications .

XLogP3

8

Dates

Modify: 2023-08-15

Explore Compound Types